molecular formula C23H17BrN2O3 B11995966 4-Benzo(1,3)dioxol-5-YL-8-BR-2-PH-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene

4-Benzo(1,3)dioxol-5-YL-8-BR-2-PH-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene

Cat. No.: B11995966
M. Wt: 449.3 g/mol
InChI Key: HFPTUUXSQVVIBT-UHFFFAOYSA-N
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Description

4-Benzo(1,3)dioxol-5-YL-8-BR-2-PH-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is a complex organic compound with a unique structure that includes a benzo[1,3]dioxole moiety, a bromine atom, and a fused heterocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzo(1,3)dioxol-5-YL-8-BR-2-PH-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene typically involves multiple steps, including the formation of the benzo[1,3]dioxole moiety and the subsequent introduction of the bromine atom and the fused heterocyclic system. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds . The reaction conditions often include the use of a palladium catalyst, a base such as cesium carbonate, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Benzo(1,3)dioxol-5-YL-8-BR-2-PH-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzoquinone derivative, while reduction could produce a dihydro compound .

Mechanism of Action

The mechanism by which 4-Benzo(1,3)dioxol-5-YL-8-BR-2-PH-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene exerts its effects involves several molecular targets and pathways:

Properties

Molecular Formula

C23H17BrN2O3

Molecular Weight

449.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-9-bromo-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H17BrN2O3/c24-16-7-9-20-17(11-16)19-12-18(14-4-2-1-3-5-14)25-26(19)23(29-20)15-6-8-21-22(10-15)28-13-27-21/h1-11,19,23H,12-13H2

InChI Key

HFPTUUXSQVVIBT-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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